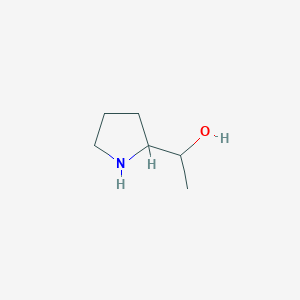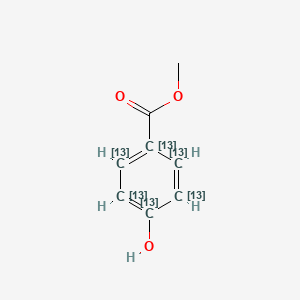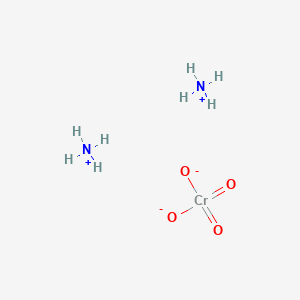
1-Pyrrolidin-2-yl-ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pyrrolidin-2-yl-ethanol (1-PE) is an organic compound that has a wide range of applications in scientific research and in the laboratory. It is a colorless, odourless, and relatively inexpensive compound that is synthesized from the reaction of ethyl alcohol and pyrrolidine. 1-PE has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthese von pharmakologisch wichtigen Verbindungen
1-Pyrrolidin-2-yl-ethanol spielt eine entscheidende Rolle bei der Synthese von pharmakologisch wichtigen 1,5-substituierten Pyrrolidin-2-onen {svg_1}. Diese Methode beinhaltet die Lewis-Säure-katalysierte Öffnung des Donor-Akzeptor-Cyclopropans mit primären Aminen zu γ-Aminoestern, gefolgt von in situ Lactamisierung und Dealkoxycarbonylierung {svg_2}.
Inhibitoren von Histon-Deacetylasen 5 und 6
Von 1,5-Diarylpyrrolidin-2-onen abgeleitete Verbindungen, die mit this compound synthetisiert werden können, sind selektive und effektive Inhibitoren von Histon-Deacetylasen 5 und 6 {svg_3}.
Cannabinoid-Rezeptor 1 (CB1) Inhibitoren
1,5-Diarylpyrrolidin-2-one sind auch dafür bekannt, den Cannabinoid-Rezeptor 1 (CB1) zu hemmen {svg_4}.
Cyclin-abhängige Kinase CDK 2 Inhibitoren
Diese Verbindungen können die cyclin-abhängige Kinase CDK 2 hemmen, die entscheidend für die Zellzyklusregulation ist {svg_5}.
Tankyrase-Inhibitoren
Tankyrase, ein Protein, das an der Telomerlängenregulation und Wnt-Signalgebung beteiligt ist, kann durch 1,5-Diarylpyrrolidin-2-one gehemmt werden {svg_6}.
Synthese von Alkaloiden und ungewöhnlichen β-Aminosäuren
Pyrrolidin-2-one wurden zur Synthese verschiedener Alkaloide und ungewöhnlicher β-Aminosäuren wie Statin und dessen Derivaten verwendet {svg_7}.
Antioxidative Aktivität
This compound und seine Derivate haben eine antioxidative Aktivität gezeigt, die zur Vorbeugung von oxidativen Stress-bedingten Krankheiten nützlich ist {svg_8}.
Biologisches Material für die Forschung in den Lebenswissenschaften
2-(Pyrrolidin-1-yl)ethanol, eine eng verwandte Verbindung, wird als biochemisches Reagenz in der Forschung in den Lebenswissenschaften verwendet {svg_9}.
Wirkmechanismus
Target of Action
It’s known that pyrrolidine derivatives, which include 1-pyrrolidin-2-yl-ethanol, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . The pyrrolidine ring is a common feature in many bioactive molecules, suggesting that it interacts with a variety of biological targets .
Mode of Action
The pyrrolidine ring, a key structural component of this compound, is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that this compound may interact with its targets in a stereo-specific manner, leading to changes in the target’s function.
Biochemical Pathways
Pyrrolidine derivatives are known to have diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the diverse biological activities of pyrrolidine derivatives, it’s likely that this compound could have a range of effects at the molecular and cellular level .
Action Environment
It’s known that the structure of compounds can play a key role in chiral discrimination, which could potentially be influenced by environmental factors .
Safety and Hazards
Zukünftige Richtungen
Pyrrolidine compounds, including 1-Pyrrolidin-2-yl-ethanol, have significant potential in pharmacology and medicinal chemistry . They can be used to design new compounds with different biological profiles . The resulting di- and trisubstituted pyrrolidin-2-ones can be used in subsequent chemistry to obtain various nitrogen-containing polycyclic compounds of interest to medicinal chemistry and pharmacology .
Biochemische Analyse
Biochemical Properties
The pyrrolidine ring in 1-Pyrrolidin-2-yl-ethanol is a significant feature that contributes to its biochemical properties . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Cellular Effects
Compounds with a similar pyrrolidine ring have been shown to have diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant effects .
Molecular Mechanism
It is known that the formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
Metabolic Pathways
It is known that the formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Eigenschaften
IUPAC Name |
1-pyrrolidin-2-ylethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5(8)6-3-2-4-7-6/h5-8H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBYUZARWOFDSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63848-93-1 |
Source


|
| Record name | 1-(pyrrolidin-2-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,7-Dimethyldecahydropyrazino[2,3-B]pyrazine](/img/structure/B1147696.png)


